

# Application Notes and Protocols for DWP-05195 in Post-Herpetic Neuralgia Studies

Author: BenchChem Technical Support Team. Date: December 2025



A review of the current publicly available data on the investigation of **DWP-05195** for the treatment of post-herpetic neuralgia (PHN).

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**DWP-05195** is a novel, orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons, and endovanilloids, making it a compelling target for the development of new analgesic drugs. Its role in the pathophysiology of neuropathic pain conditions such as post-herpetic neuralgia has prompted the clinical investigation of TRPV1 antagonists. This document summarizes the available information on **DWP-05195**, with a focus on its potential application in PHN.

## **Mechanism of Action: TRPV1 Antagonism**

**DWP-05195** exerts its pharmacological effect by blocking the TRPV1 receptor. In neuropathic pain states like PHN, there is evidence of sensitization and upregulation of TRPV1 channels in nociceptive neurons. This leads to an exaggerated response to stimuli and spontaneous pain. By antagonizing the TRPV1 receptor, **DWP-05195** is hypothesized to reduce the hyperexcitability of these sensory neurons, thereby alleviating pain.



Below is a diagram illustrating the proposed signaling pathway of **DWP-05195** in the context of neuropathic pain.



Click to download full resolution via product page

Caption: Proposed mechanism of action of DWP-05195.

## **Clinical Studies in Post-Herpetic Neuralgia**

A Phase II clinical trial (NCT01557010) was initiated to evaluate the efficacy and safety of **DWP-05195** in subjects with post-herpetic neuralgia.[1] While the detailed results of this study have not been publicly released, the trial registration provides insight into the study design.

### **Table 1: Overview of Clinical Trial NCT01557010**



| Parameter      | Description                                                                              |
|----------------|------------------------------------------------------------------------------------------|
| Official Title | Evaluate the Efficacy and Safety of DWP05195 in Subjects With Post-Herpetic Neuralgia[1] |
| Sponsor        | Daewoong Pharmaceutical Co. LTD.[1]                                                      |
| Phase          | Phase 2[1]                                                                               |
| Condition      | Post-Herpetic Neuralgia[1]                                                               |
| Intervention   | Drug: DWP-05195[1]                                                                       |
| Status         | Unknown (Last update posted in 2014)                                                     |

# Experimental Protocol: Phase II Study (NCT01557010) - Based on Available Information

The following protocol is inferred from the clinical trial registration and is not based on a published study protocol.

#### 1. Study Objectives:

- Primary Objective: To evaluate the efficacy of DWP-05195 in reducing pain associated with post-herpetic neuralgia.
- Secondary Objective: To assess the safety and tolerability of DWP-05195 in this patient population.

#### 2. Study Population:

- Inclusion Criteria:
  - Male or female subjects aged 20 to 80 years.[1]
  - Diagnosed with neuropathic pain associated with post-herpetic neuralgia.[1]
  - Pain present for more than 3 months after the healing of the acute herpes zoster skin rash.[1]



- Exclusion Criteria:
  - Presence of other severe pain that could confound the assessment of PHN-related pain.
  - Use of medical equipment for the treatment of neuropathic pain symptoms.[1]
  - A cancer diagnosis within the last 2 years.[1]
- 3. Study Design (Presumed):
- A randomized, double-blind, placebo-controlled study would be the standard design for a Phase II trial of this nature.
- Patients would likely be randomized to receive either **DWP-05195** at one or more dose levels
  or a matching placebo for a specified treatment period.
- 4. Efficacy and Safety Assessments (Presumed):
- Efficacy:
  - Pain intensity would likely be measured using a validated scale such as the Numeric Rating Scale (NRS) or the Visual Analog Scale (VAS).
  - Changes in pain scores from baseline to the end of the treatment period would be a primary endpoint.
  - Secondary endpoints could include assessments of sleep interference, quality of life, and patient/clinician global impression of change.
- Safety:
  - Monitoring and recording of all adverse events (AEs).
  - Assessment of vital signs, physical examinations, and clinical laboratory tests.

Below is a conceptual workflow for this type of clinical trial.





Click to download full resolution via product page

Caption: Conceptual workflow of a Phase II clinical trial for PHN.

## **Preclinical Studies**

While specific preclinical studies of **DWP-05195** in animal models of post-herpetic neuralgia are not publicly available, the general approach for evaluating a novel analgesic in such models is



well-established. These studies are crucial for demonstrating proof-of-concept and for informing the design of clinical trials.

## General Protocol for Preclinical Evaluation in a Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)

#### 1. Animal Model:

 Induction of neuropathic pain in rodents (e.g., rats or mice) through a surgical procedure such as the Chronic Constriction Injury (CCI) of the sciatic nerve. This model mimics many of the sensory abnormalities observed in human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.

#### 2. Experimental Groups:

- Sham-operated group (surgery without nerve injury).
- Vehicle-treated CCI group.
- DWP-05195-treated CCI groups (multiple dose levels).
- Positive control group (e.g., gabapentin).

#### 3. Behavioral Assessments:

- Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold in response to a non-noxious mechanical stimulus.
- Thermal Hyperalgesia: Assessed using a plantar test apparatus to measure the latency of paw withdrawal from a radiant heat source.
- Assessments are typically performed at baseline (before surgery) and at multiple time points after surgery and drug administration.
- 4. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:



- Blood samples are collected at various time points after drug administration to determine the plasma concentration of DWP-05195.
- The relationship between drug exposure and the analgesic effect is then modeled to understand the PK/PD profile of the compound.

# Pharmacokinetics of DWP-05195 (Data from Healthy Volunteers)

A first-in-human, single- and multiple-dose escalation study in healthy volunteers provided initial pharmacokinetic data for **DWP-05195**.

Table 2: Summary of Pharmacokinetic Parameters of

**DWP-05195** in Healthy Volunteers

| Parameter            | Observation                                                                                                                         |
|----------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Dose Proportionality | Maximum plasma concentrations (Cmax) and area under the plasma concentration-time curve (AUC) increased in a dose-dependent manner. |
| Single Dose          | Administered at doses ranging from 10 mg to 600 mg.                                                                                 |
| Multiple Doses       | Administered at doses of 100 mg to 400 mg once daily for 8 days.                                                                    |
| Tolerability         | Generally well-tolerated up to 600 mg in single doses and 400 mg in multiple doses.                                                 |

Note: Specific numerical values for Cmax, AUC, and half-life are not provided in the referenced abstract.

## **Conclusion and Future Directions**

**DWP-05195**, as a TRPV1 antagonist, represents a targeted approach for the management of post-herpetic neuralgia. The initiation of a Phase II clinical trial underscores its potential in this indication. However, the lack of publicly available efficacy and safety data from this trial, as well



as the absence of detailed preclinical studies in relevant animal models, currently limits a comprehensive evaluation of its therapeutic promise. The future development of **DWP-05195** for PHN will depend on the outcomes of its clinical trial program. Further publication of these results is eagerly awaited by the scientific and medical communities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for DWP-05195 in Post-Herpetic Neuralgia Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577635#dwp-05195-in-post-herpetic-neuralgia-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com